Hemado vs. IB-MECA: Superior A2A Receptor Selectivity in Human Recombinant Binding Assays
Hemado demonstrates a markedly higher selectivity for the A3 receptor over the A2A receptor compared to IB-MECA. In radioligand binding assays using human recombinant adenosine receptors, Hemado exhibits a Ki of 1230 nM at the A2A receptor, resulting in an A2A/A3 selectivity ratio of approximately 1100 [1]. In contrast, IB-MECA has a Ki of 56 nM at the A2A receptor, yielding a much lower A2A/A3 selectivity ratio of approximately 51 . This represents a greater than 20-fold improvement in A2A selectivity for Hemado over IB-MECA.
| Evidence Dimension | A2A/A3 Selectivity Ratio |
|---|---|
| Target Compound Data | A2A Ki: 1230 nM; A2A/A3 Ratio: ~1100 |
| Comparator Or Baseline | IB-MECA: A2A Ki: 56 nM; A2A/A3 Ratio: ~51 (A3 Ki: 1.1 nM) |
| Quantified Difference | Hemado's A2A/A3 selectivity is approximately 21.6-fold higher than IB-MECA's. |
| Conditions | Radioligand binding assays on human recombinant adenosine receptors (A3 and A2A). |
Why This Matters
This higher A2A selectivity reduces the risk of off-target A2A receptor activation, which is critical for studies in the cardiovascular and central nervous systems where A2A signaling has potent and often opposing effects.
- [1] Klotz, K. N., Falgner, N., Kachler, S., Lambertucci, C., Vittori, S., Volpini, R., & Cristalli, G. (2007). [3H]HEMADO—a novel tritiated agonist selective for the human adenosine A3 receptor. European Journal of Pharmacology, 556(1-3), 14-18. View Source
